molecular formula C10H18BrNO3 B8300832 tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8300832
M. Wt: 280.16 g/mol
InChI Key: JLVRKCSOSUDUPL-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with a bromomethyl group at the 3-position, a tert-butoxycarbonyl group at the 1-position, and a hydroxyl group at the 4-position. The stereochemistry of this compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to form ketones or reduced to form alcohols.

    Protection and Deprotection Reactions: The tert-butoxycarbonyl group can be used as a protecting group for the amine functionality, which can be removed under acidic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride for deprotonation, acids like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a wide range of substituted pyrrolidines, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine functionality. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

JLVRKCSOSUDUPL-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.